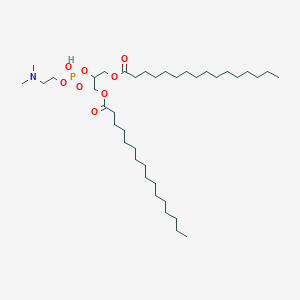
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine is a phospholipid compound that plays a crucial role in the formation of lipid bilayers, which are fundamental components of cell membranes. This compound is composed of two palmitic acid molecules esterified to the glycerol backbone, with a phospho-N-methylethanolamine group attached to the second carbon of glycerol. It is known for its ability to form stable bilayers and is widely used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine can be synthesized through a multi-step process involving the esterification of glycerol with palmitic acid, followed by the introduction of the phospho-N-methylethanolamine group. The general steps are as follows:
Esterification: Glycerol is reacted with palmitic acid in the presence of a catalyst such as sulfuric acid to form 1,3-dipalmitoyl-glycerol.
Phosphorylation: The 1,3-dipalmitoyl-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) to introduce the phosphate group.
Amination: Finally, the phosphorylated intermediate is reacted with N-methylethanolamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release palmitic acid and glycerol derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Substitution: The phosphate group can participate in substitution reactions, where the N-methylethanolamine group can be replaced with other amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Various amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Palmitic acid, glycerol derivatives.
Oxidation: Peroxides, aldehydes, and ketones.
Substitution: Modified phospholipids with different head groups.
Applications De Recherche Scientifique
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and as a component of artificial cell membranes.
Medicine: Investigated for its potential in targeted drug delivery systems and as a carrier for therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of 1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine involves its ability to integrate into lipid bilayers, thereby affecting membrane fluidity and permeability. The compound interacts with other lipid molecules through hydrophobic and electrostatic interactions, stabilizing the bilayer structure. It can also serve as a carrier for various molecules, facilitating their transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine head group instead of N-methylethanolamine.
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Contains a glycerol head group instead of N-methylethanolamine.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Features a choline head group.
Uniqueness
1,3-Dipalmitoyl-glycero-2-phospho-N-methylethanolamine is unique due to its specific head group, which imparts distinct biochemical properties. The N-methylethanolamine group enhances the compound’s ability to form stable bilayers and interact with other molecules, making it particularly useful in drug delivery and membrane studies.
Propriétés
Formule moléculaire |
C39H78NO8P |
|---|---|
Poids moléculaire |
720.0 g/mol |
Nom IUPAC |
[2-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(48-49(43,44)47-34-33-40(3)4)36-46-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44) |
Clé InChI |
YJTNFEAACCZQAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)(O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


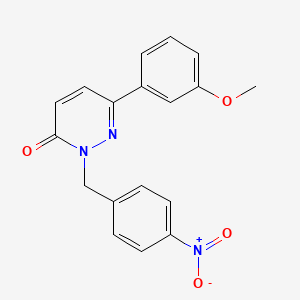
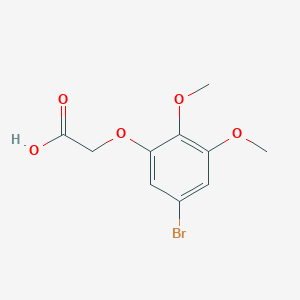
![2,2'-{cyclohexane-1,2-diylbis[nitrilo(E)methylylidene]}bis(4-nitrophenol)](/img/structure/B14880538.png)
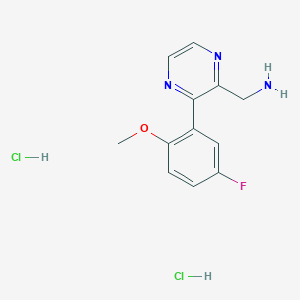

![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B14880556.png)





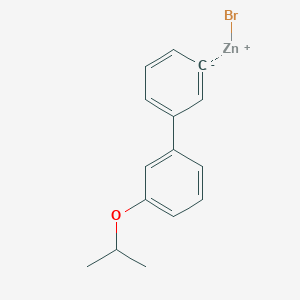

![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
